

(S)-Pregabalin-d4: Compliant Disposal & Handling Guide

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Compound of Interest

Compound Name: (S)-Pregabalin-d4

CAS No.: 1276197-54-6

Cat. No.: B569134

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Executive Summary: The Intersection of Isotope Chemistry and Compliance

(S)-Pregabalin-d4 ([[(3S)-3-(aminomethyl)-5-methylhexanoic acid-d4]) is a high-value stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation of Pregabalin. While its chemical utility lies in its mass shift (+4 Da) to correct for matrix effects, its regulatory status is identical to its unlabeled parent.

Critical Directive: **(S)-Pregabalin-d4** is a DEA Schedule V Controlled Substance. It is not exempt from the Controlled Substances Act (CSA) simply because it is deuterated.

Disposal of this compound requires a dual-compliance strategy:

- **DEA Compliance:** Prevention of diversion through strict Chain of Custody (21 CFR Part 1317).
- **EPA Compliance:** Adherence to the "Sewer Ban" for pharmaceutical waste (40 CFR Part 266 Subpart P).

This guide replaces generic "chemical waste" protocols with a validated, audit-ready workflow for controlled substance standards.

Regulatory & Safety Classification

Before initiating disposal, verify the material against the following classification matrix. This ensures your facility meets the "Cradle-to-Grave" liability standard.

Table 1: Regulatory & Hazard Profile

Parameter	Classification	Operational Implication
Compound Name	(S)-Pregabalin-d4	Deuterated analog of Lyrica®
DEA Schedule	Schedule V	Low potential for abuse, but strictly regulated.[1] Must be stored in a locked safe/cabinet.
RCRA Status	Non-Hazardous (Federal)*	Not P- or U-listed. However, it is a "Pharmaceutical Waste."
EPA Disposal	NO SEWER DISPOSAL	40 CFR § 266.505 prohibits sewerage hazardous pharmaceutical waste; best practice extends this to all active ingredients.[2]
Physical Hazard	Irritant (Eye/Skin)	Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Destruction Std.	"Non-Retrieveable"	The method must permanently alter the substance so it cannot be reconstituted (21 CFR § 1317.90).

*Note: While not federally RCRA hazardous, some states (e.g., California, Minnesota, Washington) have stricter definitions for "Non-RCRA Regulated Waste." Always default to the strictest local standard.

Operational Protocol: Disposal Workflows

The disposal procedure depends entirely on the state of the material: Inventory (expired/unopened vials) vs. Wastage (experimental residues/aliquots).

Scenario A: Disposal of Inventory (Expired or Unused Vials)

Use this workflow for whole vials, expired standards, or bulk powder.

The Golden Rule: Do not destroy inventory yourself unless you have a specific DEA-approved on-site destruction facility (e.g., an incinerator). The standard industry practice is Reverse Distribution.

- Quarantine: Move the expired **(S)-Pregabalin-d4** to a separate, clearly marked "Quarantine - Do Not Use" section within your controlled substance safe.
- Inventory Adjustment: Update your running inventory log to reflect the status change to "Expired/Quarantined."
- Contact Reverse Distributor: Engage a DEA-registered Reverse Distributor.^[3]
- Transfer Documentation:
 - Since Pregabalin is Schedule V, a DEA Form 222 is not required.
 - However, you must maintain an invoice/shipping record documenting the drug name, form, quantity, and date of transfer.
 - Tip: Retain this record for a minimum of two years (DEA requirement) or longer (institutional policy).

Scenario B: Disposal of Wastage (Experimental Residues)

Use this workflow for leftover aliquots, autosampler vials, or benchtop spills.

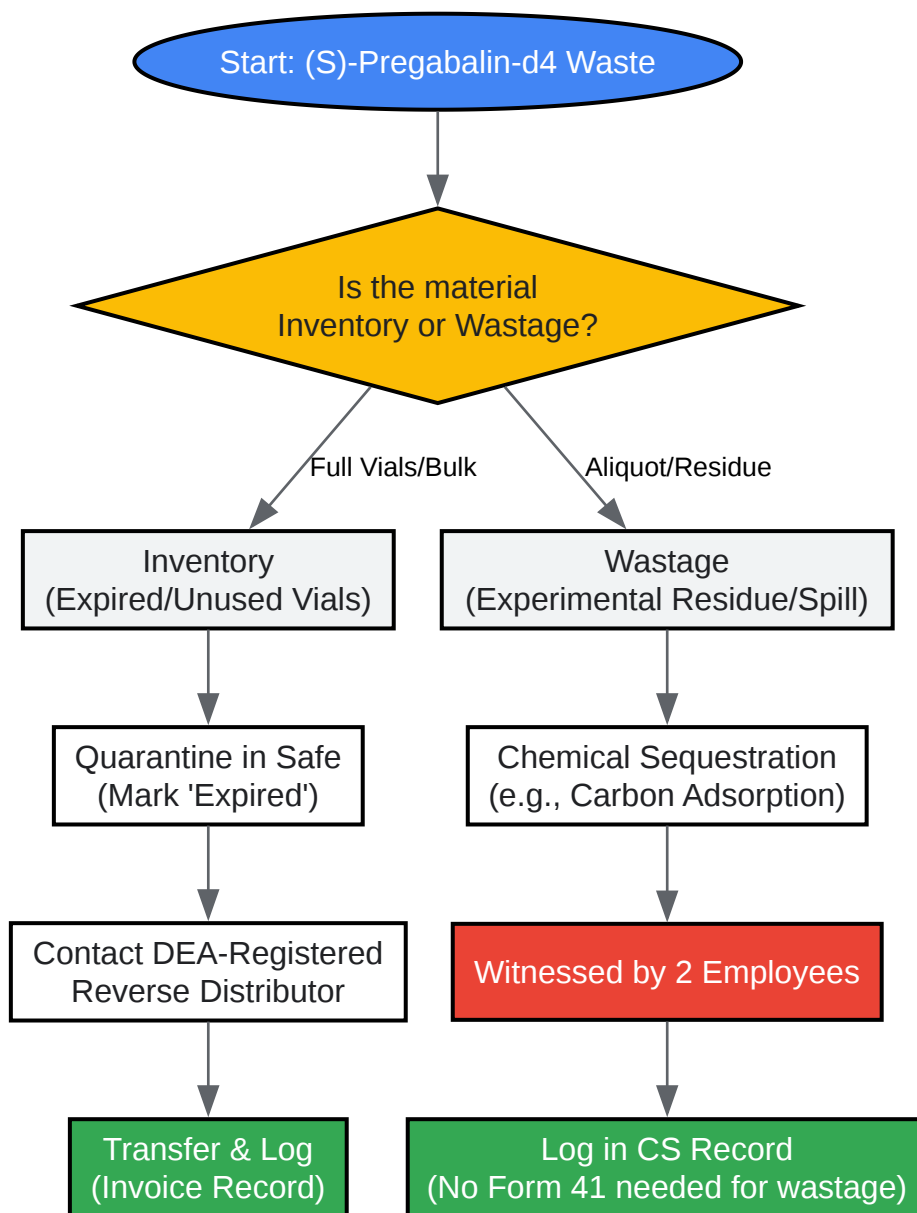
Mechanism: "Wastage" refers to small quantities lost during the normal course of research. This does not require a Reverse Distributor but does require witnessing and logging.

- Sequestration: Collect liquid waste (e.g., solvent + standard) in a dedicated satellite accumulation container labeled "Controlled Substance Waste."
- Rendering Non-Retrievable:
 - Method: Use a chemical destruction system (e.g., RxDestroyer™ or similar activated carbon/hardener systems) that encapsulates and chemically binds the drug.
 - Prohibited: Do not simply dilute with water or throw in the trash.
- Witnessing: Two authorized employees must witness the destruction/sequestration of the wastage.
- Logging: Record the disposal in the "Usage/Wastage" section of your Controlled Substance Logbook.
 - Entry Example: "0.5 mg **(S)-Pregabalin-d4** residual in MeOH destroyed via carbon sequestration. Witnessed by [Name 1] and [Name 2]."

Visualized Workflows

Diagram 1: The Disposal Decision Matrix

This logic tree ensures you select the correct compliance pathway.

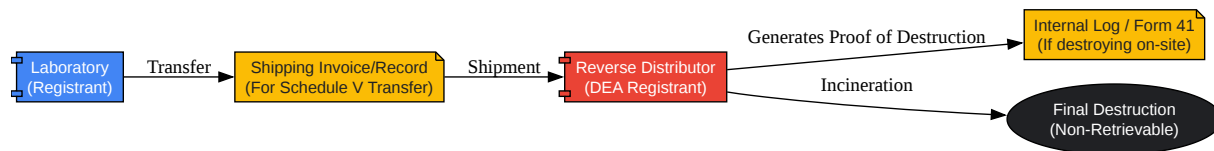


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Caption: Decision matrix distinguishing between Inventory transfer (Reverse Distribution) and Wastage destruction (On-site Sequestration).

Diagram 2: Chain of Custody & Documentation

Visualizing the audit trail required to protect your laboratory license.



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Caption: The Chain of Custody for Schedule V substances ensures "cradle-to-grave" tracking until final incineration.

Technical Rationale & Safety

Why "Non-Retrievable"?

The DEA standard for destruction is "Non-Retrievable."^[3] This means the chemical integrity of the **(S)-Pregabalin-d4** must be destroyed such that it cannot be reversed.

- Acceptable: Incineration (Reverse Distributor) or Chemical Digestion (e.g., proprietary activated carbon systems).
- Unacceptable: Mixing with kitty litter or coffee grounds (old method, no longer compliant for registrants), flushing down the sink (EPA violation), or simple evaporation.

The "d4" Factor

Researchers often ask if the deuterated form is exempt.

- Scientific Reality: Deuterium substitution (C-D bonds vs C-H bonds) changes the vibrational frequency and mass, but rarely the pharmacological binding affinity significantly enough to declassify it as a controlled substance.
- Legal Reality: The Controlled Substances Act covers isomers, esters, ethers, salts, and salts of isomers. While isotopes aren't explicitly listed in the general definition, the DEA interprets isotopically labeled controlled substances as the controlled substance itself. Treating it as uncontrolled is a high-risk compliance failure.

References

- Drug Enforcement Administration (DEA). (2014).[1] Disposal of Controlled Substances; Final Rule.[3] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317. Federal Register.[4][5] [\[Link\]](#)
- U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [\[Link\]](#)
- Code of Federal Regulations. (2024). 21 CFR § 1308.15 - Schedule V. (Listing Pregabalin). [1][6][7] [\[Link\]](#)

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